molecular formula C6H12N2O2S B035872 cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 1212331-13-9

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B035872
CAS No.: 1212331-13-9
M. Wt: 176.24 g/mol
InChI Key: XBPSKZNDAZYXNY-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a heterocyclic compound with the molecular formula C6H12N2O2S. It is characterized by a fused ring structure containing sulfur and nitrogen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamide with a suitable dihalide in the presence of a base, followed by oxidation to introduce the dioxide functionality .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine or thiol derivatives .

Scientific Research Applications

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is unique due to its fused ring structure with both sulfur and nitrogen atoms, as well as the presence of dioxide groups.

Properties

IUPAC Name

(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPSKZNDAZYXNY-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CS(=O)(=O)CC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2CS(=O)(=O)C[C@H]2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.